6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
The structure of imidazole is intriguing due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antibacterial Applications
Imidazole derivatives, like our compound of interest, have been reported to exhibit significant antibacterial properties. The presence of the imidazole ring is known to contribute to the inhibition of bacterial growth. Research has shown that these compounds can be effective against a range of bacteria, offering potential as a new class of antibacterial agents .
Antitumor Activity
The structural framework of imidazole-containing compounds has been associated with antitumor activity. Studies suggest that modifications to the imidazole ring, such as those present in 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, can lead to compounds that inhibit tumor growth and proliferation .
Antiviral Properties
Imidazole derivatives are also explored for their antiviral capabilities. The chemical structure allows for interaction with viral components, potentially disrupting viral replication processes. This makes them candidates for the development of new antiviral drugs .
Anti-inflammatory Uses
The anti-inflammatory potential of imidazole compounds is another area of interest. They can modulate inflammatory pathways, providing relief from inflammation-related symptoms and conditions. This application is particularly relevant in the treatment of chronic inflammatory diseases .
Antidiabetic Effects
Research into imidazole derivatives has indicated their usefulness in managing diabetes. These compounds can influence insulin signaling pathways, improving glucose metabolism and offering a novel approach to diabetes treatment .
Antifungal Activity
The structural characteristics of imidazole derivatives contribute to their antifungal properties. They can interfere with the cell wall synthesis of fungi, leading to their death. This application is crucial in addressing fungal infections that are resistant to current treatments .
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
properties
IUPAC Name |
6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-13-5-6-14-10(13)8(11(15)16)9(12-14)7-3-2-4-7/h5-7H,2-4H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABBYDDGFWRCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C(=N2)C3CCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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